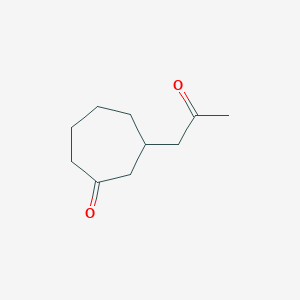
Cycloheptanone, 3-(2-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanone, 3-(2-oxopropyl)- is an organic compound with the molecular formula C10H16O2. It is a derivative of cycloheptanone, featuring an additional oxopropyl group. This compound is part of the cyclic ketones family and is characterized by a seven-membered carbon ring with a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of cycloheptene, followed by dehydrogenation.
Ring Expansion of Cyclohexanone: Cycloheptanone can also be synthesized via the ring expansion of cyclohexanone.
Industrial Production Methods
Cycloheptanone, 3-(2-oxopropyl)- is typically produced by the cyclization and decarboxylation of suberic acid or its esters. This reaction is conducted in the gas phase at 400–450°C over alumina doped with zinc oxide or cerium oxide .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: Cycloheptanone can participate in various substitution reactions, particularly involving the ketone functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Microbial reduction using specific strains of microorganisms.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products
Oxidation: Pimelic acid.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptanones depending on the reagents used.
Applications De Recherche Scientifique
Cycloheptanone, 3-(2-oxopropyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism by which cycloheptanone, 3-(2-oxopropyl)- exerts its effects involves its interaction with various molecular targets and pathways. For instance, in microbial reduction, specific enzymes catalyze the reduction of the ketone group to an alcohol. In oxidation reactions, the compound undergoes cleavage to form dicarboxylic acids, which are further utilized in various synthetic processes .
Comparaison Avec Des Composés Similaires
Cycloheptanone, 3-(2-oxopropyl)- can be compared with other cyclic ketones such as:
Cyclohexanone: A six-membered ring ketone, commonly used as a solvent and in the production of nylon.
Cyclooctanone: An eight-membered ring ketone, used in organic synthesis and as a precursor for various chemicals.
Tropinone: A seven-membered ring ketone with a nitrogen atom, used in the synthesis of tropane alkaloids.
Uniqueness
Cycloheptanone, 3-(2-oxopropyl)- is unique due to its specific structure and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .
Propriétés
Numéro CAS |
66921-76-4 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-(2-oxopropyl)cycloheptan-1-one |
InChI |
InChI=1S/C10H16O2/c1-8(11)6-9-4-2-3-5-10(12)7-9/h9H,2-7H2,1H3 |
Clé InChI |
BOELKTAUJTUZPI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1CCCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


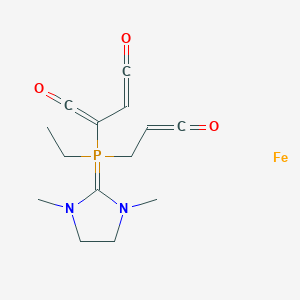
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
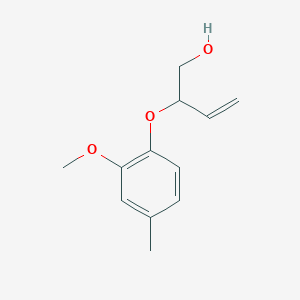
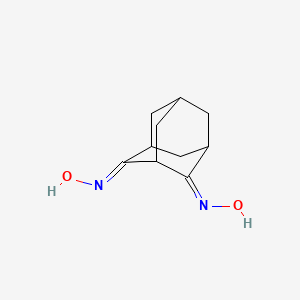
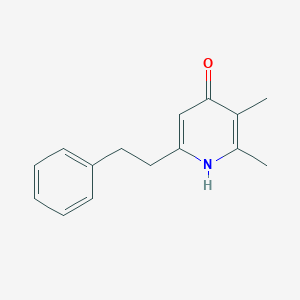
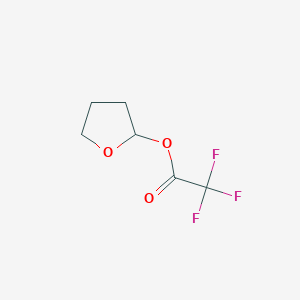
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
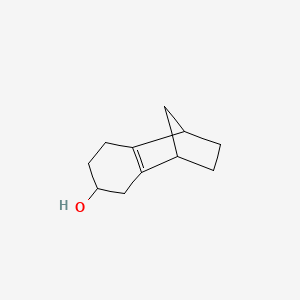
![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
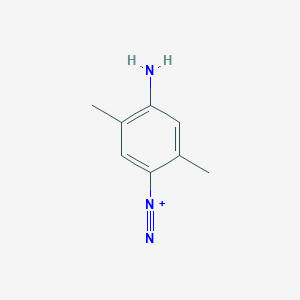
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
